molecular formula C9H11NO2 B1532825 (R)-4-(1-Aminoethyl)benzoic acid CAS No. 1108683-66-4

(R)-4-(1-Aminoethyl)benzoic acid

Cat. No. B1532825
CAS RN: 1108683-66-4
M. Wt: 165.19 g/mol
InChI Key: NDMBVGSUFFPAFE-ZCFIWIBFSA-N
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Description

(R)-4-(1-Aminoethyl)benzoic acid, also known as (R)-4-Aminobenzoyl-L-glutamate, is an amino acid derivative that has been used in a variety of scientific applications. This compound has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species Detection

  • A study by Setsukinai et al. (2003) developed novel fluorescence probes, including derivatives of benzoic acid, for selectively detecting highly reactive oxygen species (hROS) and differentiating specific species. These probes are valuable in studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).

Applications in Food and Pharmaceuticals

  • Del Olmo, Calzada, and Nuñez (2017) discussed benzoic acid and its derivatives, including their uses as preservatives and flavoring agents in food, cosmetics, and pharmaceuticals, highlighting their widespread occurrence and human exposure (del Olmo, Calzada, & Nuñez, 2017).

Potential in Central Nervous System Disease Treatment

  • Shibahara et al. (2017) synthesized a carbon-11-labeled compound related to benzoic acid for positron emission tomography (PET) imaging, exploring its potential in treating central nervous system diseases (Shibahara et al., 2017).

Microbial Biosynthesis

  • Zhang and Stephanopoulos (2016) established a microbial biosynthetic system for producing 3-amino-benzoic acid, demonstrating the utility of co-culture engineering in metabolic engineering (Zhang & Stephanopoulos, 2016).

Organometallic Chemistry

  • Research by Sandhu et al. (1987) on triorganotin(IV) benzoates and aminobenzoates showed the characterization of these compounds, indicating their potential in organometallic chemistry applications (Sandhu, Verma, Moore, & Parish, 1987).

Analytical Chemistry

  • Zheng, Polyakova, and Row (2007) explored the use of amino benzoic acids, including their isomers, in reversed-phase high-performance liquid chromatography (HPLC), significant for analytical chemistry applications (Zheng, Polyakova, & Row, 2007).

properties

IUPAC Name

4-[(1R)-1-aminoethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,10H2,1H3,(H,11,12)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDMBVGSUFFPAFE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651216
Record name 4-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-4-(1-Aminoethyl)benzoic acid

CAS RN

1108683-66-4
Record name 4-[(1R)-1-Aminoethyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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